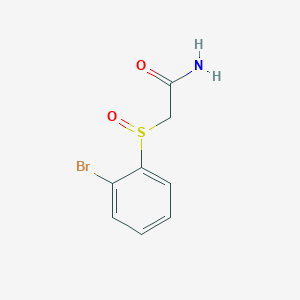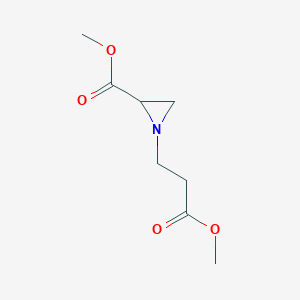
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate alkylating agents. One common method includes the use of monomethyl esters of dicarboxylic acids, which are treated with oxalyl chloride to form the corresponding acid chlorides. These intermediates can then be reacted with aziridine derivatives under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace existing substituents on the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile used.
Major Products
The major products of these reactions are typically ring-opened derivatives of the original aziridine compound, which can further react to form a variety of functionalized molecules .
Scientific Research Applications
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an electrophilic aziridination reagent in the synthesis of chiral building blocks and complex organic molecules.
Medicinal Chemistry: Aziridine derivatives have been explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound can be used to study the reactivity and mechanisms of aziridine-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and modify specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-Tosylaziridine: Used in organic synthesis for the preparation of various aziridine derivatives.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. Its methoxy and oxopropyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
86106-96-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)3-4-9-5-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
InChI Key |
UGXKMWUKDFKKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


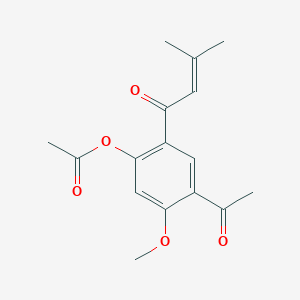

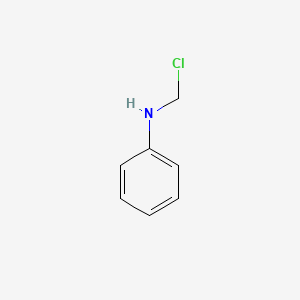

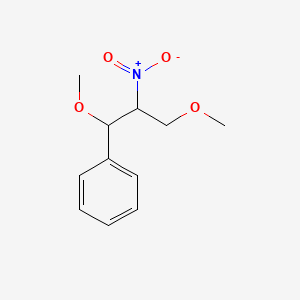
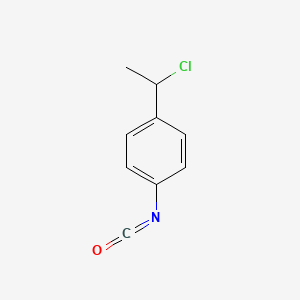
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
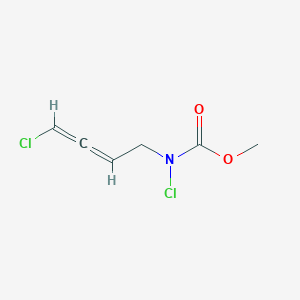

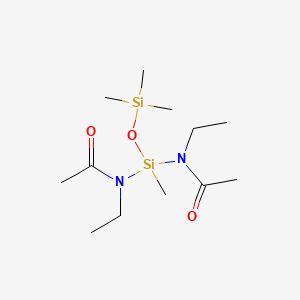
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
